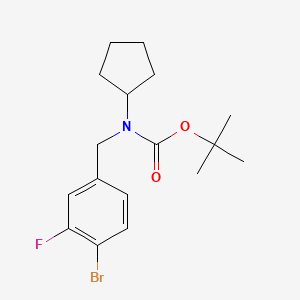

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate

CAS No.: 1704096-61-6

Cat. No.: VC2756708

Molecular Formula: C17H23BrFNO2

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704096-61-6 |

|---|---|

| Molecular Formula | C17H23BrFNO2 |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate |

| Standard InChI | InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3 |

| Standard InChI Key | SIUHKVUOPSTCKV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 |

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate (CAS: 1704096-61-6) is characterized by a complex molecular architecture featuring multiple functional groups. It contains a tert-butyl carbamate moiety, a bromo-fluoro-substituted benzyl group, and a cyclopentyl substituent. This arrangement creates a molecule with distinctive chemical reactivity patterns and biological potential.

The compound's structure includes several key elements:

-

A tert-butyl carbamate group that provides steric protection and stability

-

A benzyl moiety with bromine at the para position and fluorine at the meta position

-

A cyclopentyl group attached to the nitrogen of the carbamate

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H23BrFNO2 |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate |

| SMILES | CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 |

| Physical State | Solid at room temperature |

The bromine and fluorine substituents enhance the compound's electrophilicity, while the tert-butyl group provides steric protection to the carbamate functionality, improving stability under synthetic conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically follows a multi-step process starting with commercially available precursors. A common synthetic pathway involves:

-

Bromination of 3-fluorotoluene to obtain 4-bromo-3-fluorotoluene, using bromine (Br2) with catalysts such as iron or aluminum bromide

-

Formation of the benzyl carbamate through reaction with tert-butyl chloroformate and a base

-

Cyclopentylation through reaction with cyclopentylamine using appropriate coupling agents

Optimization Strategies

Optimizing the synthesis requires careful control of reaction parameters:

| Reaction Step | Critical Parameters | Impact on Synthesis |

|---|---|---|

| Bromination | Temperature, catalyst choice | Regioselectivity of bromination |

| Carbamate Formation | Base selection, reaction time | Yield and purity of intermediate |

| Cyclopentylation | Coupling agent, solvent system | Completion of reaction and minimization of side products |

Purification typically employs chromatographic techniques with specific solvent gradients to ensure high purity of the final product.

Chemical Reactivity

Functional Group Behavior

The reactivity of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is dictated by its various functional groups. The carbamate moiety undergoes hydrolysis under acidic conditions, with the tert-butyl group being particularly susceptible to acid-catalyzed cleavage.

The halogenated aromatic ring participates in various transformations:

-

The bromine substituent can engage in metal-catalyzed coupling reactions

-

The fluorine atom influences the electronic distribution in the aromatic system

-

The benzyl position is activated toward nucleophilic substitution

Stability Profile

The compound exhibits different stability profiles under various conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.0 (HCl) | Rapid Boc cleavage to amine | <30 minutes |

| pH 13.0 (NaOH) | Hydrolysis of carbamate to phenol | ~2 hours |

| Ambient (pH 7.0) | Stable | >6 months with no significant degradation |

These stability characteristics are important considerations for both storage and application in synthetic procedures.

Structure-Activity Relationships

Substituent Effects

The specific arrangement of substituents in tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate contributes significantly to its properties and potential applications:

| Structural Feature | Effect on Properties |

|---|---|

| 4-Bromo position | Enhances regioselectivity in cross-coupling reactions |

| 3-Fluoro substitution | Modifies electronic properties of aromatic ring |

| Cyclopentyl group | Increases steric bulk, improving resistance to enzymatic degradation |

| tert-Butyl carbamate | Provides protection and controlled release of amine functionality |

The 4-bromo-3-fluoro substitution pattern enhances regioselectivity in cross-coupling reactions compared to other positional isomers, which may exhibit competing side reactions.

Comparative Analysis

When compared to similar compounds, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate shows distinctive features:

-

The cyclopentyl group provides different steric and electronic properties compared to linear alkyl chains or other cyclic groups

-

The specific halogen substitution pattern creates a unique reactivity profile

-

The tert-butyl carbamate group offers superior thermal stability compared to some other carbamate derivatives

Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

-

A building block for more complex bioactive molecules

-

A potential lead compound for drug development

-

A tool for understanding structure-activity relationships in halogenated carbamates

Its structural complexity makes it valuable for exploring diverse chemical space in drug discovery efforts.

Synthetic Utility

As a synthetic intermediate, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate offers several advantages:

-

Multiple reactive sites for selective functionalization

-

Protected amine functionality that can be revealed under controlled conditions

-

Potential for directed ortho-metalation chemistry

-

Participation in cross-coupling reactions through the brominated position

These features make it a versatile building block for constructing more complex molecular architectures.

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

-

NMR spectroscopy shows distinctive signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent

-

Mass spectrometry reveals characteristic fragmentation patterns, including loss of the tert-butyl group and cleavage at the carbamate linkage

-

IR spectroscopy displays characteristic bands for the carbamate carbonyl and C-F/C-Br stretching vibrations

Chromatographic Behavior

In chromatographic systems, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically exhibits:

-

Moderate to high retention on reverse-phase HPLC columns due to its lipophilic nature

-

Good separation from synthetic impurities using gradient elution methods

-

Distinctive UV absorption profile useful for detection and quantification

Future Research Directions

The study of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate opens several avenues for future investigation:

-

Further exploration of its biological activity profile against various disease targets

-

Development of more efficient synthetic routes to access this compound and its derivatives

-

Investigation of structure-activity relationships through systematic modification of key structural elements

-

Application in the synthesis of complex molecules with potential therapeutic properties

As research continues, a more comprehensive understanding of this compound's properties and applications is likely to emerge, potentially leading to valuable discoveries in medicinal chemistry and synthetic methodology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume